![molecular formula C15H12FN3S B5811969 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5811969.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine, also known as FLT3 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment. FLT3 inhibitor is a potent inhibitor of FLT3, a receptor tyrosine kinase that is commonly overexpressed in acute myeloid leukemia (AML) and other hematological malignancies.
Mecanismo De Acción
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine inhibitor works by inhibiting the activity of this compound, a receptor tyrosine kinase that is commonly overexpressed in AML and other hematological malignancies. This compound plays a critical role in the survival and proliferation of AML cells, and its inhibition can induce apoptosis and inhibit proliferation of AML cells.
Biochemical and physiological effects:
This compound inhibitor has been shown to induce apoptosis and inhibit proliferation of AML cells, both in vitro and in vivo. This compound inhibitor has also been shown to enhance the efficacy of chemotherapy and reduce the risk of relapse in AML patients. This compound inhibitor has minimal toxicity and side effects, making it a promising therapeutic agent for AML and other hematological malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine inhibitor is a potent and specific inhibitor of this compound, making it an ideal tool for studying the role of this compound in AML and other hematological malignancies. This compound inhibitor has minimal toxicity and side effects, making it a safe and reliable tool for in vitro and in vivo experiments. However, this compound inhibitor has limited efficacy in patients with this compound mutations, and its effectiveness may be limited in patients with other genetic mutations.
Direcciones Futuras
For N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine inhibitor include the development of more potent and specific this compound inhibitors, the identification of biomarkers for patient selection, and the combination of this compound inhibitor with other targeted therapies or immunotherapies. This compound inhibitor may also have potential applications in other cancers and diseases where this compound is overexpressed or mutated. Overall, this compound inhibitor represents a promising therapeutic agent for the treatment of AML and other hematological malignancies, and further research is needed to fully realize its potential.
Métodos De Síntesis
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine inhibitor involves several steps, including the synthesis of 4-(4-fluorophenyl)-1,3-thiazol-2-amine and 5-methyl-2-pyridinecarboxaldehyde, followed by the condensation reaction between the two compounds. The resulting product is then purified through various chromatography techniques to obtain the final product.
Aplicaciones Científicas De Investigación
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound inhibitor can induce apoptosis and inhibit proliferation of AML cells, both in vitro and in vivo. This compound inhibitor has also been shown to enhance the efficacy of chemotherapy and reduce the risk of relapse in AML patients.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3S/c1-10-2-7-14(17-8-10)19-15-18-13(9-20-15)11-3-5-12(16)6-4-11/h2-9H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTBVWVRWRDDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203910 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.